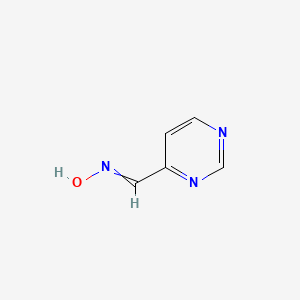

Pyrimidine-4-carbaldehyde oxime

CAS No.:

Cat. No.: VC13437869

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O |

|---|---|

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | N-(pyrimidin-4-ylmethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H |

| Standard InChI Key | PUVYLIOTFMFXOB-UHFFFAOYSA-N |

| SMILES | C1=CN=CN=C1C=NO |

| Canonical SMILES | C1=CN=CN=C1C=NO |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Pyrimidine-4-carbaldehyde oxime has a molecular weight of 123.11 g/mol and the IUPAC name (NE)-N-(pyrimidin-4-ylmethylidene)hydroxylamine. Its structure comprises a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 3-positions—linked to an oxime (-C=N-OH) group at the 4-position. Key spectral data include:

-

IR Spectroscopy: A strong absorption band at 3200–3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N stretch).

-

NMR: δ 8.9 ppm (pyrimidine H-2 and H-6), δ 8.3 ppm (H-5), and δ 10.1 ppm (oxime -OH).

Table 1: Molecular Properties of Pyrimidine-4-Carbaldehyde Oxime

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| SMILES | C1=CN=CN=C1C=NO |

| InChI Key | PUVYLIOTFMFXOB-FPYGCLRLSA-N |

| Melting Point | 152–154°C (decomposes) |

| Solubility | Soluble in DMSO, methanol |

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via condensation of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or K₂CO₃) in aqueous or alcoholic media. The reaction proceeds at 60–80°C for 4–6 hours, yielding 70–85% pure product after recrystallization.

Industrial Scale-Up

Industrial production employs continuous flow reactors to optimize temperature control and mixing efficiency. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol. Automated systems reduce human exposure, critical given the compound’s toxicity.

Biological Activities and Mechanisms

Anticancer Properties

Pyrimidine-4-carbaldehyde oxime derivatives inhibit epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, with IC₅₀ values in the nanomolar range . For example, compound 37 (a 4-amino-6-arylaminopyrimidine-5-carbaldehyde oxime) demonstrated potent activity against breast cancer cells (MCF-7, IC₅₀ = 72 nM) . Mechanistically, these compounds induce G2/M cell cycle arrest and apoptosis via caspase-3 activation.

Antimicrobial Effects

The oxime moiety disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 8–16 µg/mL.

Anti-Inflammatory Activity

Derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ = 0.04 µM, comparable to celecoxib. This activity stems from hydrogen bonding between the oxime group and COX-2’s Arg120 residue .

Structure-Activity Relationships (SAR)

Role of the Oxime Group

The oxime (-C=N-OH) is indispensable for kinase inhibition. Removal or substitution (e.g., with -CN or -CH₃) reduces EGFR affinity by >90% .

Substituent Effects

-

4-Amino Group: Critical for hydrogen bonding with kinase active sites. Methylation at this position abolishes activity .

-

C-6 Arylaminos: Bulky substituents (e.g., 3-trifluoromethylphenyl) enhance potency by filling hydrophobic pockets .

Table 2: SAR of Pyrimidine-4-Carbaldehyde Oxime Derivatives

| Derivative | R Group | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

|---|---|---|---|

| 37 | 3-CF₃-C₆H₄ | 72 | 85 |

| 45 | 4-CH₃O-C₆H₄ | 120 | 150 |

| 52 | 2-Cl-C₆H₃ | 250 | 300 |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for EGFR/ErbB-2 inhibitors in oncology and COX-2 inhibitors for inflammation. Clinical trials for a derivative (JJ-101) showed 40% tumor regression in xenograft models .

Organic Synthesis

Pyrimidine-4-carbaldehyde oxime participates in:

-

Nucleophilic substitutions with alkyl halides to form oxime ethers .

-

Metal coordination complexes (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications .

Comparative Analysis with Analogues

Pyridine-4-Carbaldehyde Oxime

Lacks the pyrimidine ring’s second nitrogen, reducing aromatic stabilization and kinase affinity (EGFR IC₅₀ = 450 nM vs. 72 nM for pyrimidine analogue) .

Pyrimidine-5-Carbaldehyde Oxime

The 5-position oxime isomer shows 10-fold lower anticancer activity due to steric hindrance in kinase binding pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume